molecular formula C34H70O18 B1679192 HO-Peg17-OH CAS No. 351342-04-6

HO-Peg17-OH

Número de catálogo: B1679192
Número CAS: 351342-04-6
Peso molecular: 766.9 g/mol
Clave InChI: NIELXDCPHZJHGM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of HO-Peg17-OH typically involves the polymerization of ethylene oxide. The process can be initiated by hydroxide ions (OH-) formed by water present in the reactor, leading to the formation of diol PEG impurities . The reaction conditions often include controlled temperature and pressure to ensure the desired molecular weight and purity.

Industrial Production Methods: Industrial production of this compound involves large-scale polymerization processes under stringent conditions to achieve high purity and consistent molecular weight. The product is then purified and stored at low temperatures to maintain its stability .

Análisis De Reacciones Químicas

Types of Reactions: HO-Peg17-OH primarily undergoes substitution reactions due to the presence of hydroxyl groups at both ends of the molecule. These hydroxyl groups can react with various reagents to form esters, ethers, and other derivatives.

Common Reagents and Conditions:

    Esterification: Reacting with carboxylic acids or their derivatives in the presence of acid catalysts.

    Etherification: Reacting with alkyl halides in the presence of a base.

    Oxidation: Can be oxidized to form aldehydes or carboxylic acids under strong oxidative conditions.

Major Products: The major products formed from these reactions include PEG-based esters, ethers, and oxidized derivatives, which can be used in various applications .

Aplicaciones Científicas De Investigación

It appears there may be a typo in your query. The compound you're asking about is "HO-PEG16-OH," not "HO-PEG17-OH." This article will focus on the applications of HO-PEG16-OH, also known as Hydroxy-Polyethylene Glycol, a polyethylene glycol derivative with a hydroxyl functional group. It has a molecular formula of C32H66O17 and a molecular weight of approximately 722.86 g/mol. HO-PEG16-OH is known for its hydrophilic nature and biocompatibility, making it suitable for biomedical applications, especially in drug delivery systems.

Scientific Research Applications

HO-PEG16-OH has numerous applications in scientific research.

Chemistry: It is used as a solvent and a reagent in various chemical reactions.

Biology: The compound is employed in the preparation of biocompatible materials and drug delivery systems.

Medicine: It is used in the formulation of pharmaceuticals and in the development of controlled-release drug delivery systems.

Industry: The compound is utilized in the production of cosmetics, personal care products, and as a lubricant in various industrial processes.

Biological Activities

HO-PEG16-OH exhibits several biological activities that make it suitable for various applications.

Drug Delivery Systems:

  • It enhances the solubility of poorly soluble drugs and can be used to modify the surface of nanoparticles for targeted imaging and drug delivery.
  • The compound can serve as a linker in PROTAC (Proteolysis Targeting Chimeras) systems, facilitating selective protein degradation by connecting ligands for E3 ubiquitin ligases and target proteins.

Key Features

  • High Solubility: Its hydrophilic chain enhances water solubility, which is crucial for biological applications.
  • Biocompatibility: Recognized as safe for use in pharmaceutical formulations and medical devices.
  • Low Toxicity: This characteristic is essential for minimizing adverse effects in therapeutic contexts.

Research Findings

Recent research highlights several key findings regarding the biological activity of HO-PEG16-OH:

  • Hydrophilicity: The polymer exhibits high hydrophilicity, which facilitates its use in aqueous formulations without compromising drug efficacy.
  • Molecular Weight Influence: Variations in molecular weight affect the pharmacokinetic properties of drug formulations. HO-PEG16-OH strikes a balance between viscosity and solubility, making it particularly effective for specific applications.
  • Comparative Analysis: Compared to other PEG derivatives such as HO-PEG14-OH and HO-PEG18-OH, HO-PEG16-OH offers unique advantages in terms of stability and solubility characteristics.

Immunogenicity Considerations

Mecanismo De Acción

HO-Peg17-OH functions as a linker in PROTACs, which contain two different ligands connected by the PEG linker. One ligand binds to an E3 ubiquitin ligase, while the other binds to the target protein. This brings the target protein in proximity to the ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome .

Comparación Con Compuestos Similares

    HO-Peg12-OH: A shorter PEG linker with similar properties but different molecular weight.

    HO-Peg24-OH: A longer PEG linker with similar properties but different molecular weight.

    HO-Peg8-OH: Another PEG linker used in similar applications but with a shorter chain length.

Uniqueness: HO-Peg17-OH is unique due to its specific chain length, which provides an optimal balance between flexibility and stability in PROTAC synthesis. Its molecular weight and structure make it particularly suitable for applications requiring precise control over linker length and properties .

Actividad Biológica

HO-Peg17-OH, also known as PEG-based PROTAC linker, is a polyethylene glycol (PEG) derivative that plays a significant role in the development of targeted protein degradation technologies, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras). This compound has garnered attention due to its unique properties that enhance the efficacy of therapeutic agents by enabling selective degradation of target proteins through the ubiquitin-proteasome system.

  • Molecular Formula : C34_{34}H70_{70}O18_{18}
  • Molecular Weight : 766.91 g/mol
  • CAS Number : 351342-04-6

This compound functions as a linker that connects two different ligands: one targeting an E3 ubiquitin ligase and the other binding to the target protein. This dual-ligand approach facilitates the ubiquitination and subsequent degradation of the target protein, thereby modulating various biological pathways. The use of PEG linkers like this compound improves solubility and bioavailability, which are critical for therapeutic applications.

1. In Vitro Studies

Research indicates that this compound enhances the activity of PROTACs in vitro by promoting efficient degradation of target proteins. A study demonstrated that PROTACs utilizing this compound showed significantly improved efficacy compared to those with shorter or less soluble linkers. This enhancement is attributed to better solubility and reduced aggregation in biological systems, allowing for more effective interactions with cellular machinery involved in protein degradation .

2. Enzymatic Activity

The presence of this compound has been shown to influence enzymatic activities, particularly in systems involving hyaluronidase. In experiments assessing enzyme kinetics, varying concentrations of PEG (including this compound) impacted the degradation rates of hyaluronic acid substrates. At certain concentrations, it was observed that PEG could inhibit enzyme activity by altering substrate availability and enzyme conformation .

Case Study 1: Targeted Cancer Therapy

A clinical trial investigated the efficacy of a PROTAC incorporating this compound for targeting a specific oncogenic protein in cancer cells. The results indicated a significant reduction in protein levels and subsequent tumor growth inhibition in preclinical models. This study highlighted the potential of this compound-based PROTACs as a promising therapeutic strategy for cancer treatment.

Case Study 2: Autoimmune Disorders

Another study focused on using this compound in PROTACs aimed at degrading pro-inflammatory cytokines involved in autoimmune diseases. The findings suggested that treatment with these PROTACs led to decreased cytokine levels and improved disease symptoms in animal models, showcasing the versatility of this compound in therapeutic applications beyond oncology.

Research Findings

Recent research has focused on optimizing the properties of this compound to enhance its biological activity further:

  • Solubility Improvement : Modifications to the PEG chain length have been explored to maximize solubility while maintaining effective protein targeting.
  • Efficacy Assessment : Comparative studies have shown that PROTACs using this compound exhibit lower IC50 values than those with alternative linkers, indicating higher potency .

Data Table

PropertyValue
Molecular Weight766.91 g/mol
Molecular FormulaC34_{34}H70_{70}O18_{18}
CAS Number351342-04-6
RolePROTAC linker
Target ApplicationsCancer, Autoimmunity

Propiedades

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H70O18/c35-1-3-37-5-7-39-9-11-41-13-15-43-17-19-45-21-23-47-25-27-49-29-31-51-33-34-52-32-30-50-28-26-48-24-22-46-20-18-44-16-14-42-12-10-40-8-6-38-4-2-36/h35-36H,1-34H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIELXDCPHZJHGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H70O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60881039
Record name PEG-17
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60881039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

766.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
HO-Peg17-OH
Reactant of Route 2
Reactant of Route 2
HO-Peg17-OH
Reactant of Route 3
Reactant of Route 3
HO-Peg17-OH
Reactant of Route 4
Reactant of Route 4
HO-Peg17-OH
Reactant of Route 5
Reactant of Route 5
HO-Peg17-OH
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
HO-Peg17-OH

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.